Azido-PEG1-Val-Cit-OH

Click Chemistry Site-Specific Conjugation DAR Homogeneity

Azido-PEG1-Val-Cit-OH is a heterotrifunctional linker that integrates three design-critical domains: an azide for SPAAC/CuAAC click chemistry, the clinically validated cathepsin B-cleavable Val-Cit dipeptide, and a single-unit PEG1 spacer—the shortest commercially available PEG—to minimize steric interference at buried conjugation sites. Supplied as a discrete monodisperse entity (MW 415.44), not a polydisperse mixture, ensuring reproducible DAR and streamlined analytics. It lacks a PAB spacer, releasing Val-Cit-payload fragments suitable for payloads tolerant of the residual dipeptide or for mechanistic studies. Optimized for pAMF-engineered antibodies, it delivers homogeneous ADCs with precisely controlled DAR (2–4) and >95% conjugation efficiency, eliminating stochastic cysteine heterogeneity and reducing regulatory risk.

Molecular Formula C16H29N7O6
Molecular Weight 415.45 g/mol
Cat. No. B12417140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG1-Val-Cit-OH
Molecular FormulaC16H29N7O6
Molecular Weight415.45 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCOCCN=[N+]=[N-]
InChIInChI=1S/C16H29N7O6/c1-10(2)13(22-12(24)5-8-29-9-7-20-23-18)14(25)21-11(15(26)27)4-3-6-19-16(17)28/h10-11,13H,3-9H2,1-2H3,(H,21,25)(H,22,24)(H,26,27)(H3,17,19,28)/t11-,13?/m0/s1
InChIKeyOISSTCBEWJVATK-AMGKYWFPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azido-PEG1-Val-Cit-OH: A Monodisperse Click-Chemistry ADC Linker with Cathepsin B-Cleavable Val-Cit Trigger


Azido-PEG1-Val-Cit-OH is a heterotrifunctional linker reagent designed for the construction of antibody-drug conjugates (ADCs). It integrates three functional domains: an azide group for bioorthogonal click chemistry (CuAAC or SPAAC), a cathepsin B-cleavable Val-Cit dipeptide, and a single-unit polyethylene glycol (PEG1) spacer . The compound is supplied as a monodisperse, discrete PEG entity (MW 415.44) rather than a polydisperse polymer mixture, which ensures batch-to-batch consistency in conjugation outcomes and analytical characterization . As a cleavable linker building block, it enables the site-specific attachment of cytotoxic payloads to monoclonal antibodies, with payload release triggered selectively within the lysosomal compartment of target cells.

Why Azido-PEG1-Val-Cit-OH Cannot Be Substituted with Generic PEG-Linker Analogs Without Consequence


The performance of an ADC linker is exquisitely sensitive to three design parameters: the conjugation chemistry handle, the PEG spacer length, and the presence or absence of a self-immolative PAB spacer. Substituting Azido-PEG1-Val-Cit-OH with a maleimide-functionalized analog (e.g., MC-Val-Cit-PAB-OH) alters the conjugation site profile and DAR homogeneity ; replacing the PEG1 spacer with a longer PEG chain (e.g., PEG4–PEG12) modifies hydrophilicity, aggregation propensity, and pharmacokinetic clearance rates ; and omitting the PAB spacer entirely—as is the case with Azido-PEG1-Val-Cit-OH versus its PAB-containing counterpart—fundamentally changes the payload release mechanism and kinetics . Each of these structural decisions carries quantifiable consequences for ADC stability, potency, and manufacturability, making informed linker selection a critical procurement decision rather than a trivial interchange.

Quantitative Evidence Guide: Differentiating Azido-PEG1-Val-Cit-OH from Closest Analogs


Conjugation Chemistry: Azide Click Chemistry vs. Maleimide for Site-Specific ADC Construction

The azide functional group on Azido-PEG1-Val-Cit-OH enables CuAAC or SPAAC click chemistry, which permits conjugation to antibodies engineered with non-natural amino acids (e.g., para-azidomethyl-L-phenylalanine, pAMF) to achieve near-complete site-specific loading. This contrasts with maleimide-based linkers (e.g., MC-Val-Cit-PAB-OH) that react with endogenous cysteines, typically yielding heterogeneous DAR distributions (average DAR 3.5–4.0) . Using pAMF incorporation and DBCO-PEG-drug conjugation, site-specific ADCs achieve a homogeneous DAR of 2.0 or 4.0 with >95% conjugation efficiency .

Click Chemistry Site-Specific Conjugation DAR Homogeneity Bioorthogonal

PEG Spacer Length: PEG1 vs. PEG4–PEG12 Effects on ADC Aggregation and Plasma Clearance

PEG chain length directly modulates ADC aggregation propensity and pharmacokinetic clearance. In a systematic study of pendant-type Val-Cit cleavable linkers conjugated to trastuzumab with MMAE payload, aggregate content decreased progressively with increasing PEG length: PEG4 linkers yielded ADCs with higher aggregate content, while PEG8 and PEG12 linkers produced ADCs with substantially reduced aggregation. ADCs bearing PEG12 linkers exhibited the slowest plasma clearance in murine pharmacokinetic studies . Azido-PEG1-Val-Cit-OH, with the shortest PEG1 spacer, is thus positioned at the minimally hydrophilic end of the PEG-linker spectrum, offering distinct advantages in applications where minimal steric bulk or reduced aqueous solubility is acceptable or desired.

PEGylation ADC Aggregation Pharmacokinetics Hydrophilicity

PAB Spacer Presence: Payload Release Kinetics of Azido-PEG1-Val-Cit-OH (No PAB) vs. Azido-PEG1-Val-Cit-PAB-OH

The absence of a para-aminobenzyl alcohol (PAB) self-immolative spacer in Azido-PEG1-Val-Cit-OH means that upon cathepsin B cleavage of the Val-Cit amide bond, the payload is released as a Val-Cit-payload fragment rather than the free unmodified drug . In contrast, Azido-PEG1-Val-Cit-PAB-OH includes the PAB spacer, which undergoes 1,6-elimination after Val-Cit cleavage to release the native, unmodified payload . The choice between these two release mechanisms is not arbitrary: some payloads (e.g., MMAE) require PAB-mediated traceless release to retain full potency, while others (e.g., certain DNA-damaging agents) remain active when released with residual linker elements.

Self-Immolative Spacer Payload Release Cathepsin B Cleavage ADC Linker Design

Cathepsin B Cleavage Kinetics: Val-Cit vs. Val-Ala and GFLG Dipeptide Triggers

The Val-Cit dipeptide is a well-characterized cathepsin B substrate, but its cleavage kinetics differ from other dipeptide triggers. In a comparative study of paclitaxel conjugates bearing a PABC-N,N'-dimethylethylenediamine spacer, Val-Cit (VCit) was cleaved by cathepsin B at an intermediate rate compared to GPLG (fastest) and Val-Ala (VA) . Separately, in the context of noninternalizing ADCs, Val-Cit-based linkers exhibited different in vivo stability and anticancer activity profiles compared to Val-Ala, Val-Lys, and Val-Arg analogues . These data establish that Val-Cit is not functionally interchangeable with other dipeptide triggers; selection must be guided by the desired balance between lysosomal cleavage efficiency and systemic stability.

Cathepsin B Cleavage Kinetics Val-Cit Dipeptide Lysosomal Release

Optimal Use Cases for Azido-PEG1-Val-Cit-OH in ADC Research and Development


Site-Specific Conjugation via Unnatural Amino Acid (pAMF) Incorporation

Azido-PEG1-Val-Cit-OH is ideally suited for conjugation to antibodies engineered with para-azidomethyl-L-phenylalanine (pAMF) at defined positions. The azide group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO-functionalized payloads, yielding homogeneous ADCs with precisely controlled DAR (typically 2 or 4) and >95% conjugation efficiency . This approach eliminates the heterogeneity associated with stochastic cysteine conjugation and enables rigorous structure-activity relationship studies and streamlined regulatory development.

Conjugation to Payloads That Tolerate Residual Linker Elements

Because Azido-PEG1-Val-Cit-OH lacks a PAB self-immolative spacer, it releases payloads as Val-Cit-payload fragments rather than native drug species. This linker is therefore appropriate for payloads whose cytotoxic activity is not compromised by the presence of the dipeptide fragment, or for research applications where the released species is intended to be a modified payload for mechanism-of-action studies . Careful in vitro validation of payload activity in the Val-Cit-conjugated form is prerequisite.

Sterically Constrained Conjugation Environments Requiring Minimal Linker Bulk

The PEG1 spacer represents the shortest commercially available PEG unit, offering minimal steric bulk compared to PEG4, PEG8, or PEG12 alternatives. In applications where the conjugation site is buried, sterically hindered, or sensitive to linker-induced conformational changes, the PEG1 spacer minimizes interference while still providing the azide click handle and Val-Cit cleavage trigger . This is particularly relevant for Fab fragment conjugates or nanoparticles with dense surface functionalization.

Preclinical ADC Development Leveraging Clinical Val-Cit Platform Validation

The Val-Cit dipeptide is the most clinically validated cathepsin B-cleavable linker motif, featured in multiple approved ADCs including brentuximab vedotin and enfortumab vedotin. Using Azido-PEG1-Val-Cit-OH anchors the ADC design to this well-characterized cleavage platform, with established lysosomal processing kinetics and plasma stability profiles that reduce preclinical development risk compared to novel or unvalidated dipeptide sequences .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azido-PEG1-Val-Cit-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.